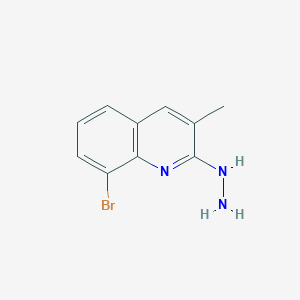
8-Bromo-2-hydrazinyl-3-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-hydrazinyl-3-methylquinoline is a quinoline derivative known for its significant applications in various fields of scientific research. Quinoline derivatives have been extensively studied due to their versatile biological and chemical properties . This compound, with its unique structure, offers potential in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
The synthesis of 8-Bromo-2-hydrazinyl-3-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of a hydrazinyl group. The key steps include:
Bromination: 2-methylquinoline is treated with bromine in the presence of a suitable solvent to yield 8-bromo-2-methylquinoline.
Hydrazinylation: The brominated product is then reacted with hydrazine hydrate in ethanol to introduce the hydrazinyl group, forming this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-Bromo-2-hydrazinyl-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, converting the hydrazinyl group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include hydrazine hydrate, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-2-hydrazinyl-3-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-hydrazinyl-3-methylquinoline involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
8-Bromo-2-hydrazinyl-3-methylquinoline can be compared with other quinoline derivatives, such as:
8-Bromo-2-methylquinoline: Lacks the hydrazinyl group, making it less reactive in certain biological contexts.
2-Hydrazinyl-3-methylquinoline:
The presence of both the bromine and hydrazinyl groups in this compound makes it unique, offering a combination of reactivity and biological activity not found in other similar compounds.
Propiedades
Número CAS |
1017146-84-7 |
|---|---|
Fórmula molecular |
C10H10BrN3 |
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
(8-bromo-3-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10BrN3/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) |
Clave InChI |
FRNZBUCLEASDFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)Br)N=C1NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


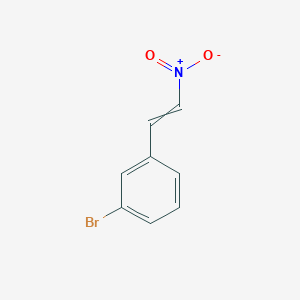
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)
![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)


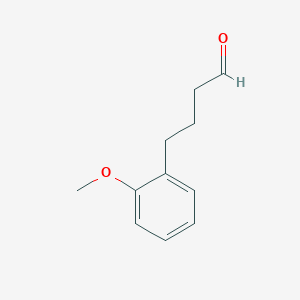
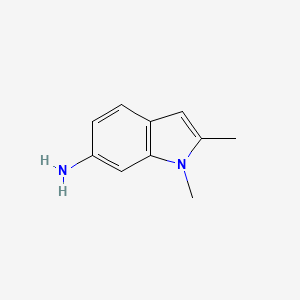
![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)
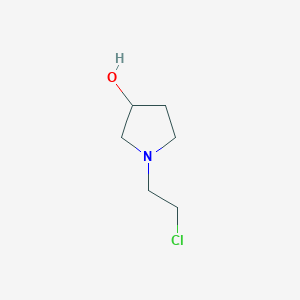
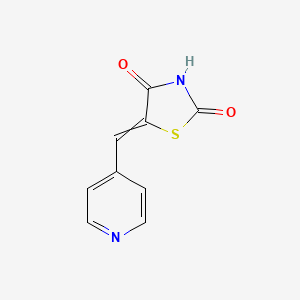
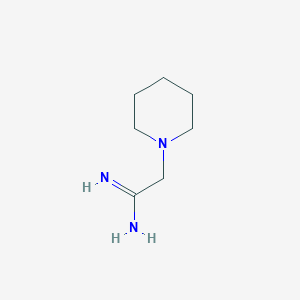
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
